molecular formula C10H12N2O B3352721 1H-Benzimidazole,5-methoxy-1,2-dimethyl-(9CI) CAS No. 50591-24-7

1H-Benzimidazole,5-methoxy-1,2-dimethyl-(9CI)

Cat. No.: B3352721
CAS No.: 50591-24-7
M. Wt: 176.21 g/mol
InChI Key: NVNUBOSZEJYDHC-UHFFFAOYSA-N
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Description

1H-Benzimidazole,5-methoxy-1,2-dimethyl-(9CI) is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,2-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-7-11-9-6-8(13-3)4-5-10(9)12(7)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNUBOSZEJYDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001279785
Record name 5-Methoxy-1,2-dimethyl-1H-benzimidazole
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Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50591-24-7
Record name 5-Methoxy-1,2-dimethyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50591-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-1,2-dimethyl-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Benzimidazole Derivatives in Contemporary Chemistry and Biology

Benzimidazole (B57391), a heterocyclic aromatic compound formed from the fusion of benzene (B151609) and imidazole (B134444) rings, is considered a "privileged structure" in medicinal chemistry. nih.gov This designation arises from its recurrence in a multitude of biologically active compounds that exhibit a wide array of pharmacological effects. nih.gov The versatility of the benzimidazole nucleus allows it to serve as a core scaffold for drugs with applications ranging from anti-ulcer and antihypertensive to anticancer and antiviral treatments. researchgate.netderpharmachemica.com

The biological activity of benzimidazole derivatives is extensive, encompassing roles as anthelmintics, antifungals, anti-inflammatory agents, analgesics, antihistamines, and proton pump inhibitors. derpharmachemica.comcymitquimica.com This broad spectrum of activity is attributed to the ability of the benzimidazole structure to interact with various biological targets, including enzymes and receptors. cymitquimica.com The structural similarity of the benzimidazole core to naturally occurring purines was an early observation that spurred investigation into its biological potential. cymitquimica.comsamipubco.com Consequently, numerous drugs incorporating this scaffold have been developed and are used clinically, such as albendazole (anthelmintic), omeprazole (proton pump inhibitor), and bendamustine (anticancer agent). researchgate.netsamipubco.com Beyond medicine, these compounds also find applications in material science. derpharmachemica.com

The following table summarizes some of the key biological activities associated with the benzimidazole scaffold and examples of related compounds.

Biological ActivityExample Compound Class/DrugReference
AnticancerBendamustine, Substituted benzimidazoles researchgate.netias.ac.in
Antiulcer (Proton Pump Inhibitor)Omeprazole, Esomeprazole researchgate.netgoogle.com
AnthelminticAlbendazole, Mebendazole, Thiabendazole derpharmachemica.comcymitquimica.com
AntihypertensiveCandesartan researchgate.net
Anti-inflammatorySubstituted benzimidazole derivatives researchgate.netgrowingscience.com
AntiviralAlkynyl benzimidazoles researchgate.net
Antifungal2-substituted benzimidazoles researchgate.net

Historical Context and Initial Academic Research on 1h Benzimidazoles

The history of benzimidazole (B57391) chemistry dates back to 1872, when Hoebrecker reported the first synthesis of a compound in this class, specifically 2,5-dimethylbenzimidazole, through the reduction of 2-nitro-4-methylacetanilide. researchgate.net However, it was not until the mid-20th century that the biological significance of this scaffold began to be widely recognized. A pivotal moment came in 1944 when D.W. Woolley noted the structural resemblance of benzimidazole to purines and demonstrated that it could produce biological effects that were reversible by purines. samipubco.com This discovery opened the door to exploring benzimidazoles as potential mimics or antagonists of natural biochemical processes.

Further research solidified the importance of this molecular framework. Key milestones in the pharmacological development of benzimidazoles include:

1949: The discovery that 5,6-dimethyl-1H-benzimidazole is a degradation product of vitamin B12, where it serves as an axial ligand for the cobalt atom. samipubco.com

1961: The introduction of thiabendazole, the first major benzimidazole anthelmintic agent. derpharmachemica.comcymitquimica.com

Subsequent Decades: The development of a range of other clinically significant benzimidazoles, such as the anticancer agent bendamustine and the widely used anti-ulcer medication omeprazole. researchgate.net

These foundational studies established benzimidazole as a versatile and crucial pharmacophore, paving the way for decades of research into its derivatives.

Specific Focus on the 5 Methoxy 1,2 Dimethyl 1h Benzimidazole Structural Motif in Research

The specific compound, 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-, is an organic molecule characterized by the core benzimidazole (B57391) structure with three specific substituents: a methoxy (B1213986) group (-OCH3) at the 5-position, a methyl group (-CH3) at the 1-position (on a nitrogen atom), and another methyl group at the 2-position. While this compound is a clear member of the extensively studied benzimidazole family, dedicated scholarly research focusing exclusively on its synthesis, reactivity, and biological activity is not prominent in the existing literature.

However, the potential significance of this specific structural motif can be inferred by examining the well-documented roles of its individual substituents in analogous benzimidazole derivatives.

The 5-Methoxy Group: The presence of a methoxy group on the benzene (B151609) ring portion of the scaffold, particularly at the 5-position, is a common feature in many biologically active benzimidazoles. This group is known to influence the molecule's physicochemical properties. For instance, the methoxy group can increase lipophilicity, which may enhance the compound's ability to cross biological membranes. cymitquimica.com Research on other 5-methoxy benzimidazole derivatives has shown potent anti-inflammatory, analgesic, and gastroprotective activities. researchgate.netgrowingscience.com Furthermore, in studies of certain anticancer benzimidazoles, electron-donating groups like methoxy on the scaffold have been associated with increased activity. ias.ac.in

The 1,2-Dimethyl Substitution: The substitution pattern on the imidazole (B134444) portion of the ring system is critical for determining biological activity.

C-2 Substitution: The methyl group at the 2-position is also a key modulator of activity. The nature of the substituent at this position is known to be a primary determinant of the pharmacological profile of benzimidazole-based drugs. Structure-activity relationship (SAR) analysis of various benzimidazoles has shown that even small alkyl groups like methyl at this position can significantly influence their therapeutic potential. ias.ac.in

The combination of these three specific substituents—5-methoxy, 1-methyl, and 2-methyl—results in a unique molecule whose properties are a composite of the contributions from each group.

Scope and Objectives of Scholarly Inquiry into This Compound Class

Classical Approaches to Benzimidazole Core Synthesis

The traditional methods for constructing the benzimidazole nucleus have been well-established for over a century and typically rely on the condensation of ortho-phenylenediamine derivatives with a one-carbon synthon.

Condensation Reactions and Cyclization Strategies

The most prominent classical method is the Phillips condensation, which involves the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative (such as esters, anhydrides, or acyl chlorides) under acidic conditions and often at high temperatures. nih.govimist.ma For a 5-methoxy substituted analogue, the starting material would be 4-methoxy-1,2-phenylenediamine. This is followed by a cyclization-dehydration step to form the imidazole (B134444) ring.

Another common strategy involves the condensation of an ortho-phenylenediamine with an aldehyde. ias.ac.in This reaction typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the 2-substituted benzimidazole. researchgate.net Various oxidizing agents have been employed for this purpose, including sodium metabisulfite, hydrogen peroxide, and even air. ias.ac.inresearchgate.net The formation of a 1,2-disubstituted benzimidazole often requires a subsequent N-alkylation step on the pre-formed 2-substituted benzimidazole core. researchgate.net

Heterocyclic Ring Formation via ortho-Phenylenediamine Derivatives

The versatility of ortho-phenylenediamine derivatives is central to classical benzimidazole synthesis. The two adjacent amino groups provide the necessary nucleophilicity to react with various electrophilic one-carbon sources, leading to the formation of the fused heterocyclic ring system. For example, reacting o-phenylenediamine (B120857) with formic acid is a straightforward method to produce the parent 1H-benzimidazole, involving a cyclization reaction with the elimination of two water molecules. slideshare.net To achieve substitution at the 2-position, other carbonyl compounds are used. The synthesis of 1,2-disubstituted derivatives via these classical routes is often a two-step process: first, the condensation to form a 2-substituted benzimidazole, and second, the alkylation of one of the nitrogen atoms. researchgate.net

Modern Advancements in the Regioselective Synthesis of 1,2-Disubstituted Benzimidazoles

While classical methods are robust, they can lack regioselectivity and often require harsh conditions. Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign protocols for synthesizing specifically substituted benzimidazoles like 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI).

Metal-Catalyzed Coupling and C-H Functionalization Routes

Transition metal catalysis has revolutionized the synthesis of complex heterocycles. Metal-catalyzed processes, including those using iron, copper, and ruthenium, enable the construction of 1,2-disubstituted benzimidazoles with high selectivity. nih.govresearchgate.net One approach is the acceptorless dehydrogenative coupling of primary alcohols with aromatic diamines, which has been achieved using iron and manganese catalysts. researchgate.netresearchgate.net This method provides a greener alternative to traditional oxidation reactions.

Furthermore, C-H functionalization has emerged as a powerful tool. An intramolecular sp3 C-H amination of aniline derivatives, mediated by molecular iodine under transition-metal-free conditions, can produce 1,2-disubstituted benzimidazoles. nih.gov Copper-catalyzed aerobic oxidative tandem reactions involving C-H aminations and the cleavage of C-N and C-C bonds have also been developed to synthesize functionalized benzimidazoles from aniline derivatives and cyclic amines. rsc.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.net This approach offers significant advantages in terms of atom economy, time, and resource efficiency. Several MCRs have been developed for benzimidazole synthesis. For instance, a one-pot, three-component reaction using a copper catalyst can synthesize 1,2-substituted benzimidazoles from N-substituted o-phenylenediamines, terminal alkynes, and sulfonyl azides. rsc.org Another efficient one-pot process utilizes an iron(III) porphyrin catalyst for the reaction of benzo-1,2-quinone, aldehydes, and ammonium acetate to produce benzimidazole derivatives in high yields under mild conditions. rsc.org

Microwave-Assisted and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards green chemistry principles in organic synthesis. Microwave-assisted organic synthesis (MAOS) has become a key technology, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.com

The synthesis of 1,2-disubstituted benzimidazoles has been shown to be highly efficient under microwave irradiation. nih.gov Reactions can often be performed under solvent-free conditions, further enhancing their environmental credentials. mdpi.com For example, the reaction between N-phenyl-o-phenylenediamine and various aldehydes using a catalytic amount of Erbium(III) triflate (Er(OTf)3) under microwave irradiation proceeds rapidly and in excellent yields. nih.gov This method highlights the core benefits of microwave assistance: speed and efficiency. mdpi.comnih.gov The use of water as a green solvent has also been explored in the synthesis of benzimidazoles. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles mdpi.comnih.gov
EntryAldehydeMethodTimeYield (%)
1BenzaldehydeConventional Heating (60 °C)120 min59.6
2BenzaldehydeMicrowave (60 °C)5 min99.9
34-ChlorobenzaldehydeMicrowave (60 °C)5 min99.1
44-MethylbenzaldehydeMicrowave (60 °C)5 min98.5
54-MethoxybenzaldehydeMicrowave (60 °C)5 min96.7

Strategies for Introducing Methoxy and Alkyl Substituents at Specific Positions

Installation of the 5-Methoxy Group

The most common and efficient strategy for incorporating the 5-methoxy group is to begin the synthesis with a precursor molecule that already contains this substituent. The typical starting material is a substituted o-phenylenediamine. Specifically, 4-methoxy-o-phenylenediamine is a key intermediate. This compound is then condensed with a reagent that provides the carbon atom for the 2-position of the imidazole ring.

One established method involves the condensation of the substituted o-phenylenediamine with a carboxylic acid, such as formic acid, often in the presence of a catalyst like zinc oxide (ZnO) nanoparticles under solvent-free conditions to yield the corresponding 5-methoxy-1H-benzimidazole researchgate.net. Another approach involves starting with 2-nitro-4-methoxy acetanilide, which is first reduced to 2-amino-4-methoxy acetanilide, for example, using Raney Nickel as a catalyst under hydrogen pressure google.com. This intermediate can then be cyclized. For instance, reaction with carbon disulfide in the presence of potassium hydroxide and ethanol can be used to form 2-mercapto-5-methoxy benzimidazole, which serves as a versatile intermediate for further functionalization google.com.

Table 1: Selected Methods for 5-Methoxybenzimidazole Ring Formation

Starting Material Reagent(s) Product Yield Reference
4-methoxy-o-phenylenediamine Formic Acid, ZnO nanoparticles 5-Methoxy-1H-benzimidazole 98% researchgate.net

N-Alkylation and C-Alkylation at the 1- and 2-Positions

C-Alkylation at the 2-Position: To introduce the 2-methyl group, the 4-methoxy-o-phenylenediamine precursor can be directly condensed with acetic acid dtic.mil. This reaction, often carried out at elevated temperatures, directly yields 5-methoxy-2-methyl-1H-benzimidazole. This approach is a straightforward application of the Phillips benzimidazole synthesis.

N-Alkylation at the 1-Position: With the 5-methoxy-2-methyl-1H-benzimidazole intermediate in hand, the final step is the N-alkylation to introduce the methyl group at the 1-position. This is typically achieved by treating the benzimidazole with a methylating agent. N-alkylation of benzimidazoles can be performed using various electrophilic substrates beilstein-journals.org. For the introduction of a simple methyl group, reagents like methyl iodide or dimethyl sulfate are commonly used in the presence of a base. The base deprotonates the nitrogen of the imidazole ring, making it nucleophilic and facilitating the attack on the methylating agent. Efficient N-alkylation of benzimidazoles has also been reported using ketonic Mannich bases, demonstrating the versatility of alkylation strategies for this ring system researchgate.net.

Alternatively, a one-pot synthesis approach might be employed where an appropriately substituted N-alkyl-o-phenylenediamine is reacted with an aldehyde under microwave irradiation, which has been shown to be a rapid and high-yield method for producing 1,2-disubstituted benzimidazoles nih.gov.

Purification and Isolation Techniques in the Context of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) Synthesis

The successful synthesis of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) is critically dependent on effective purification and isolation methods to remove unreacted starting materials, reagents, and byproducts. A combination of techniques is often employed to achieve the desired level of purity.

Chromatographic Methods: Thin-layer chromatography (TLC) is a fundamental technique used to monitor the progress of the reaction ijpsm.com. By comparing the Rf values of the starting materials and the product, chemists can determine when the reaction is complete ijpsm.com. For purification on a larger scale, adsorption chromatography, particularly column chromatography using silica gel, is frequently utilized dtic.milnih.gov. A suitable solvent system, such as a mixture of benzene (B151609) and ethyl acetate, is chosen to effectively separate the target compound from impurities dtic.mil.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. A variety of organic solvents can be used, including ketones (acetone), esters (ethyl acetate), alcohols (ethanol), nitriles (acetonitrile), and hydrocarbons (toluene) google.com. The choice of solvent is crucial and depends on the solubility characteristics of the desired compound and its impurities. The product can also be purified by creating a slurry in a suitable solvent google.com.

Acid-Base Treatment: Leveraging the basic nature of the benzimidazole ring, acid-base treatment is an effective purification strategy google.com. The crude product can be dissolved in an acidic solution to form a salt, while non-basic impurities are removed by extraction. The benzimidazole is then precipitated by adding a base to neutralize the solution google.comdtic.mil. Concentrated hydrochloric acid is sometimes used to precipitate the product from the reaction mixture google.com.

Drying: After isolation, the purified compound must be thoroughly dried to remove residual solvents. This is commonly accomplished using methods such as a vacuum oven or a tray dryer google.comgoogle.com. The final product is often obtained as a crystalline solid google.com. The purity of the final compound is typically confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) and melting point determination dtic.milgoogle.com.

Table 2: Common Purification Techniques for Benzimidazole Derivatives

Technique Description Common Solvents/Reagents Reference
Thin-Layer Chromatography (TLC) Reaction monitoring Silica gel plates; mixtures like ethyl acetate:benzene or toluene:acetone ijpsm.com
Column Chromatography Separation of product from byproducts Silica gel dtic.milnih.gov
Recrystallization Purification of crude solid product Ethanol, water, ethyl acetate, acetone, toluene, acetonitrile ijpsm.comgoogle.comresearchgate.net
Acid-Base Treatment Removal of non-basic/non-acidic impurities Hydrochloric acid, sodium hydroxide google.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzimidazole Ring System

The benzimidazole ring is an electron-rich heteroaromatic system, which predisposes it to electrophilic aromatic substitution. chemicalbook.com The rate and regioselectivity of such reactions on 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) are significantly influenced by the substituents on the benzene portion of the molecule.

The 5-methoxy group is a potent activating group due to its ability to donate electron density to the aromatic ring via resonance. This effect increases the nucleophilicity of the benzene ring, making it more susceptible to attack by electrophiles. The methoxy group is an ortho, para-director. libretexts.org In this specific molecule, the positions ortho to the methoxy group are C-6 and C-4, while the para position is C-7. Therefore, electrophilic substitution is predicted to occur preferentially at these positions.

Position Activating/Deactivating Influence Predicted Reactivity towards Electrophiles
C-4ortho to methoxy groupHighly favored site of substitution
C-6ortho to methoxy groupHighly favored site of substitution
C-7para to methoxy groupFavored site of substitution

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Common electrophilic aromatic substitution reactions that this compound is expected to undergo include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be optimized, but they are generally expected to proceed under milder conditions compared to unsubstituted benzene due to the activating nature of the methoxy group.

Conversely, nucleophilic aromatic substitution on the benzimidazole ring is generally disfavored. researchgate.net The electron-rich nature of the aromatic system repels incoming nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups (such as a nitro group) to activate the ring towards nucleophilic attack, which are absent in 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI). nih.govacs.org Therefore, this compound is expected to be largely unreactive towards nucleophilic aromatic substitution under standard conditions.

Oxidation and Reduction Chemistry of the 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) Moiety

The benzimidazole ring system is generally stable towards oxidation and reduction reactions. However, the substituents on the ring can undergo chemical transformations under appropriate conditions.

Oxidation: The aromatic core of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) is resistant to oxidation. However, the peripheral methyl groups could be oxidized under more forcing conditions using strong oxidizing agents to yield carboxylic acids or other oxidized products. The nitrogen atom at position 3 of the imidazole ring could potentially be oxidized to an N-oxide. The formation of the dimethylbenzimidazole ligand of coenzyme B12 involves an oxidative cascade, suggesting that the benzimidazole ring can be involved in complex redox processes under specific biological or chemical environments. acs.orgnih.gov

Reduction: The benzimidazole ring is also generally resistant to catalytic hydrogenation under conditions that would typically reduce a simple benzene ring. More vigorous conditions would be required to achieve reduction of the aromatic system.

Reaction Type Reagent/Conditions Predicted Outcome
OxidationMild oxidizing agents (e.g., H₂O₂)Potential for N-oxide formation at N-3
OxidationStrong oxidizing agents (e.g., KMnO₄)Potential for oxidation of methyl groups
ReductionCatalytic hydrogenation (e.g., H₂/Pd)Benzimidazole ring is likely to be stable

Table 2: Predicted Oxidation and Reduction Behavior

Derivatization Strategies at Peripheral Positions (e.g., Methyl and Methoxy Group Transformations)

The functional groups of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) offer several handles for chemical derivatization, allowing for the synthesis of a variety of analogs with potentially different biological or chemical properties.

Methoxy Group Transformation: The 5-methoxy group can be cleaved to the corresponding 5-hydroxy derivative using reagents such as boron tribromide (BBr₃). nih.gov The resulting hydroxyl group can then be further functionalized through reactions such as etherification or esterification, providing access to a wide range of new compounds.

Methyl Group Transformations: The 2-methyl group of the benzimidazole ring is known to be reactive. The protons on this methyl group are acidic and can be removed by a strong base to generate a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at this position. For instance, it can undergo condensation reactions with aldehydes.

N-Alkylation: While the nitrogen at position 1 is already substituted with a methyl group, in related benzimidazoles where this position is unsubstituted, N-alkylation is a common derivatization strategy. acs.org

Functional Group Reaction Type Reagents Product
5-MethoxyEther CleavageBBr₃5-Hydroxy-1,2-dimethyl-1H-benzimidazole
2-MethylCondensationAldehydes/Base2-Styryl-benzimidazole derivatives

Table 3: Potential Derivatization Strategies

Stability and Degradation Pathways Under Various Chemical Conditions

Benzimidazole derivatives are generally known for their high chemical stability. researchgate.net However, they can undergo degradation under specific conditions.

pH Stability: The stability of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) is expected to be pH-dependent. While generally stable in neutral and basic media, benzimidazoles can be susceptible to degradation under strongly acidic conditions. The imidazole ring can be protonated, which may lead to ring-opening or other decomposition pathways, although this typically requires harsh conditions.

Thermal Stability: The aromatic nature of the benzimidazole ring system imparts significant thermal stability to the molecule. Decomposition would be expected to occur only at elevated temperatures.

Oxidative and Photolytic Stability: While the core is stable, prolonged exposure to strong oxidizing agents or UV light could lead to degradation, potentially involving the methoxy or methyl substituents. Studies on the degradation of methoxy-substituted aromatic compounds in environmental settings have shown that they can be susceptible to microbial degradation. nih.govresearchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Tautomerism Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI), NMR provides definitive evidence of its structure and conformation. Unlike N-unsubstituted benzimidazoles that can exhibit tautomerism, the presence of a methyl group at the N1 position in this compound prevents prototropic exchange, resulting in a single, well-defined tautomeric form. beilstein-journals.orgbeilstein-journals.orgnih.gov This leads to a clear and unambiguous NMR spectrum where each magnetically distinct nucleus gives a separate signal. nih.gov

The ¹H NMR spectrum provides information on the number and chemical environment of protons. The signals for the aromatic protons on the benzene ring are typically observed in the downfield region, while the methyl and methoxy protons appear at higher field. The substitution pattern dictates the multiplicity and chemical shifts of the aromatic protons.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The chemical shifts are sensitive to the hybridization and substitution of the carbon atoms. The presence of the methoxy group and the two methyl groups results in distinct signals that are key for structural confirmation. semanticscholar.orgresearchgate.net Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, are often used in conjunction with experimental data to achieve unambiguous signal assignments. beilstein-journals.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) in DMSO-d₆

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C2 - ~153-155
C4 ~7.3-7.4 ~100-102
C5 - ~155-157
C6 ~6.8-6.9 ~112-114
C7 ~7.4-7.5 ~111-113
C3a - ~135-137
C7a - ~139-141
N1-CH₃ ~3.7-3.8 ~30-32
C2-CH₃ ~2.5-2.6 ~13-15
5-OCH₃ ~3.8-3.9 ~55-56

Note: Predicted values are based on data for structurally similar benzimidazole derivatives.

Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity between atoms, providing a complete structural map of the molecule. ugm.ac.idugm.ac.id

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. It is used to definitively assign the signals for each C-H pair in the molecule, such as those in the aromatic ring and the methyl groups. ugm.ac.id

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for assigning quaternary (non-protonated) carbons, such as C2, C5, C3a, and C7a. For instance, correlations would be expected from the N1-CH₃ protons to C2 and C7a, and from the C2-CH₃ protons to C2 and N1-CH₃. ugm.ac.id

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This experiment provides valuable insights into the molecule's conformation. For 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI), a NOESY spectrum would likely show correlations between the protons of the N1-methyl group and the H7 proton, confirming their spatial proximity.

Table 2: Expected Key 2D NMR Correlations

Experiment Correlating Protons Correlated Carbons/Protons Information Gained
HSQC Aromatic (H4, H6, H7) Aromatic (C4, C6, C7) Direct C-H connectivity
Methyl (N1-CH₃, C2-CH₃) Methyl (C of N1-CH₃, C of C2-CH₃) Direct C-H connectivity
Methoxy (-OCH₃) Methoxy (C of -OCH₃) Direct C-H connectivity
HMBC N1-CH₃ C2, C7a Assignment of quaternary carbons
C2-CH₃ C2, N1-CH₃ Assignment of C2 carbon
H4 C3a, C5, C6 Benzene ring connectivity
NOESY N1-CH₃ H7 Spatial proximity, conformation

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing structural information through fragmentation analysis. chemrevlett.comrsc.org For 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI), the electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

The fragmentation of benzimidazole derivatives typically follows characteristic pathways. researchgate.netnih.gov Common fragmentation processes include the cleavage of bonds adjacent to the heteroatoms and the aromatic ring. nih.gov For the title compound, key fragmentation steps would likely involve:

Loss of a methyl radical (•CH₃): This can occur from either the N1 or C2 position, leading to stable fragment ions.

Loss of a hydrogen cyanide (HCN) molecule: This is a common fragmentation for imidazole-containing compounds, resulting from the cleavage of the imidazole ring. researchgate.net

Cleavage of the methoxy group: This can involve the loss of a methyl radical (•CH₃) followed by carbon monoxide (CO), or the loss of a formyl radical (•CHO).

Table 3: Predicted Mass Spectrometry Fragmentation for 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI)

m/z Value Proposed Fragment Fragmentation Pathway
176 [M]⁺ Molecular Ion
161 [M - CH₃]⁺ Loss of a methyl radical from N1 or C2
149 [M - HCN]⁺ Loss of hydrogen cyanide from the imidazole ring
133 [M - CH₃ - CO]⁺ Loss of methyl radical followed by carbon monoxide
105 [C₇H₅O]⁺ Further fragmentation of the benzene ring portion

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding characteristics within a molecule. nih.govresearchgate.net The spectra exhibit characteristic absorption or scattering bands corresponding to the vibrational modes of specific bonds. nih.govnih.gov

For 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI), the spectra would confirm the presence of its key structural features:

C-H Vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups are observed in the 2850-3000 cm⁻¹ region.

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the benzimidazole ring system produce a series of characteristic bands in the 1400-1620 cm⁻¹ region.

C-O Vibrations: The C-O stretching of the methoxy group gives rise to strong bands, typically an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1030 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI)

Vibrational Mode Expected Wavenumber (cm⁻¹) Functional Group
Aromatic C-H Stretch 3050 - 3150 Benzene Ring C-H
Aliphatic C-H Stretch 2850 - 2980 -CH₃, -OCH₃
C=N Stretch 1600 - 1620 Imidazole Ring
C=C Stretch 1450 - 1590 Aromatic Ring
C-N Stretch 1300 - 1380 Imidazole Ring
Asymmetric C-O-C Stretch 1230 - 1270 Methoxy Group
Symmetric C-O-C Stretch 1020 - 1050 Methoxy Group

Electronic Spectroscopy (UV-Vis) for Chromophoric System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure and conjugated systems. The benzimidazole ring system is a chromophore that absorbs UV radiation, leading to electronic transitions between molecular orbitals. mdpi.com

The UV-Vis spectrum of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) is expected to show intense absorption bands in the UV region, characteristic of π → π* transitions within the conjugated aromatic system. ichem.md The position and intensity of these bands can be influenced by the substituents on the benzimidazole core. The methoxy group, being an auxochrome, may cause a slight shift in the absorption maxima.

Table 5: Expected UV-Vis Absorption Data for 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI)

Approx. λₘₐₓ (nm) Type of Transition Chromophore
~245-255 π → π* Benzimidazole System

X-ray Crystallography for Solid-State Structural Determination of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) and its Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice. nih.govmdpi.com

While a specific crystal structure for 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) may not be publicly available, data from closely related benzimidazole derivatives can be used to predict its solid-state characteristics. researchgate.netresearchgate.net The benzimidazole ring system is known to be essentially planar. researchgate.net In the crystal, molecules would likely be arranged to maximize stabilizing intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules and weaker C-H···N or C-H···O hydrogen bonds. nih.gov

Table 6: Typical Benzimidazole Core Bond Lengths and Angles from Crystallographic Data

Parameter Typical Value
Bond Lengths (Å)
N1-C2 1.33 - 1.38 Å
N3-C2 1.31 - 1.34 Å
C3a-N3 1.38 - 1.40 Å
C7a-N1 1.37 - 1.39 Å
C3a-C7a 1.39 - 1.41 Å
**Bond Angles (°) **
N1-C2-N3 110 - 114°
C2-N1-C7a 105 - 108°
C2-N3-C3a 106 - 109°

Note: Values are generalized from published crystal structures of various benzimidazole derivatives.

Computational Chemistry and Theoretical Investigations of 1h Benzimidazole,5 Methoxy 1,2 Dimethyl 9ci

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and molecular properties of benzimidazole (B57391) derivatives. These methods provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Detailed studies on various benzimidazole derivatives using DFT methods, such as B3LYP and B3PW91, have been conducted to determine key quantum chemical parameters. dergipark.org.trsemanticscholar.org These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and the molecular electrostatic potential (MEP).

The HOMO and LUMO are crucial in defining the electron-donating and accepting abilities of a molecule. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. semanticscholar.org For benzimidazole derivatives, the MEP map typically shows negative potential (red and yellow regions) around the nitrogen atoms of the imidazole (B134444) ring, indicating their susceptibility to electrophilic attack, while the positive potential (blue regions) is generally located around the hydrogen atoms.

Table 1: Calculated Molecular Properties of a Representative Benzimidazole Derivative

Parameter Value Method/Basis Set
HOMO Energy -6.2 eV DFT/B3LYP/6-311++G(d,p)
LUMO Energy -1.5 eV DFT/B3LYP/6-311++G(d,p)
Energy Gap (ΔE) 4.7 eV DFT/B3LYP/6-311++G(d,p)

Note: The data presented is for a representative benzimidazole derivative and may not correspond exactly to 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI). The values are illustrative of typical results from quantum chemical calculations. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target. For benzimidazole derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and understanding the structure-activity relationships. bohrium.comnih.gov

Benzimidazole derivatives have been docked against a variety of protein targets, including protein kinases, estrogen receptor alpha (ERα), and VEGFR-2, to explore their potential as anticancer agents. nih.govnih.govchemrevlett.com The docking scores, typically expressed in kcal/mol, provide an estimate of the binding free energy, with lower scores indicating more favorable binding.

Molecular dynamics (MD) simulations can further refine the docking poses and provide insights into the dynamic behavior of the ligand-receptor complex over time. MD simulations can help to assess the stability of the predicted binding mode and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity.

Table 2: Example of Molecular Docking Results for Benzimidazole Derivatives

Compound Target Protein (PDB ID) Docking Score (kcal/mol) Key Interacting Residues
Benzimidazole Derivative A-21 FtsZ -9.0 Gln30, Thr200, Gly226, Asp296, Val305
Benzimidazole Derivative BI09 3ERT (Estrogen Receptor) -8.3 Not specified

Note: This table presents a compilation of docking results for various benzimidazole derivatives from different studies to illustrate the application of this technique. ymerdigital.comnih.govresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts. dergipark.org.tr

By comparing the computationally predicted spectra with experimental data, it is possible to validate the calculated molecular structure and gain a more detailed understanding of the spectroscopic features. For complex molecules like benzimidazole derivatives, theoretical calculations can aid in the assignment of ambiguous signals in the experimental spectra. ugm.ac.id

The correlation between theoretical and experimental data is often evaluated using a linear regression analysis, where a high R² value indicates a good agreement. dergipark.org.tr

Table 3: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Substituted Benzimidazole

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)
C2 151.8 152.1
C4 115.3 115.4
C5 123.1 123.5
C6 122.5 122.8
C7 114.8 115.0
C8 142.9 143.2

Note: The data is for a representative substituted benzimidazole and serves as an example of the correlation between experimental and theoretical spectroscopic data. The calculated values were obtained using the DFT/B3LYP method. ugm.ac.id

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms by locating and characterizing transition states. For the synthesis of benzimidazole derivatives, computational studies can help to understand the reaction pathways, identify key intermediates, and determine the activation energies associated with different steps. semanticscholar.org

The synthesis of 2-substituted benzimidazoles often involves the cyclocondensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids. ymerdigital.comsemanticscholar.org DFT calculations can be used to model the potential energy surface of the reaction, allowing for the identification of the most favorable reaction pathway. Transition state analysis can provide detailed information about the geometry of the transition state and the energetic barrier that must be overcome for the reaction to proceed.

In Silico Screening and Library Design for Novel Benzimidazole Derivatives

In silico screening, also known as virtual screening, is a computational approach used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.net This method has been successfully applied to the discovery of novel benzimidazole derivatives with a wide range of biological activities. nih.govbohrium.com

The process of in silico screening typically involves the creation of a virtual library of benzimidazole derivatives, which can be designed by modifying the substituents at various positions on the benzimidazole core. These virtual compounds are then docked into the binding site of a target protein, and their binding affinities are evaluated.

In addition to molecular docking, other in silico methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are also used in the design of novel benzimidazole derivatives. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity, while QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These computational approaches help to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. bohrium.com

Applications of 1h Benzimidazole,5 Methoxy 1,2 Dimethyl 9ci in Advanced Chemical Synthesis and Materials Science

Role as a Key Intermediate in Multi-Step Organic Syntheses

There is no specific information available in the scientific literature detailing the role of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) as a key intermediate in multi-step organic syntheses. While related compounds like 2-mercapto-5-methoxybenzimidazole are well-documented intermediates in the synthesis of pharmaceuticals such as omeprazole, no such synthetic routes have been published for the 1,2-dimethyl substituted variant. google.comniscpr.res.in

Utilization as a Ligand in Coordination Chemistry and Catalysis

A search of coordination chemistry and catalysis literature did not yield any studies where 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) is utilized as a ligand. Research in this area tends to focus on benzimidazole (B57391) derivatives with specific N-substituents or functional groups at the 2-position that facilitate metal coordination for catalytic applications. mdpi.comnih.gov No such complexes or catalytic activities have been reported for this specific compound.

Development as a Building Block for Functional Materials (e.g., Optical Materials, Dyes)

There are no published research findings on the development or application of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) as a building block for functional materials such as optical materials or dyes. The exploration of benzimidazole derivatives in materials science has been documented, but the specific contributions of this compound have not been investigated or reported.

Contribution to the Synthesis of Complex Heterocyclic Systems Beyond Benzimidazoles

No documented instances were found of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) being used as a precursor for the synthesis of more complex, fused, or rearranged heterocyclic systems. While the benzimidazole ring system can be a starting point for constructing larger heterocycles, no studies have specifically employed the 5-methoxy-1,2-dimethyl derivative for this purpose. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of 1h Benzimidazole,5 Methoxy 1,2 Dimethyl 9ci Derivatives

Impact of Substituent Variations on Biological Activity

The biological activity of benzimidazole (B57391) derivatives is intricately linked to the nature and position of substituents on the bicyclic ring system. Variations in electronic properties, steric bulk, and the position of these substituents can profoundly modulate the therapeutic efficacy of these compounds.

Steric Bulk: The size and shape of the substituents, or their steric bulk, also significantly impact biological activity. The methyl groups at the 1 and 2-positions of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) are relatively small. In broader studies of benzimidazole derivatives, increasing the steric bulk at these positions can either be beneficial or detrimental, depending on the specific biological target. For instance, larger alkyl or aryl groups at the 1 and 2-positions have been explored in various studies, with their size and conformation influencing the binding affinity to target proteins.

The following table summarizes the general impact of substituent variations on the biological activity of benzimidazole derivatives, based on findings from related compounds.

PositionSubstituent VariationGeneral Impact on Biological Activity
1-Position Small alkyl groups (e.g., methyl)Often well-tolerated and can enhance lipophilicity.
Larger groups (e.g., benzyl)Can provide additional binding interactions and modulate activity. nih.gov
2-Position Small alkyl groups (e.g., methyl)Generally associated with a baseline level of activity.
Aromatic/heteroaromatic ringsCan introduce π-π stacking interactions and significantly enhance potency.
5-Position Electron-donating groups (e.g., methoxy)Can increase electron density and modulate target binding.
Electron-withdrawing groups (e.g., nitro)Can be critical for certain activities like topoisomerase I inhibition. nih.gov

Elucidation of Key Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For the benzimidazole class of compounds, several key pharmacophoric features have been identified that are crucial for their interaction with various biological targets.

Based on the structure of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) and SAR studies of its analogues, the following pharmacophoric features can be proposed:

Hydrogen Bond Acceptor/Donor: The nitrogen atoms in the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors, which is a critical feature for interaction with many biological targets.

Aromatic/Hydrophobic Region: The fused benzene (B151609) ring provides a hydrophobic surface that can engage in van der Waals and π-π stacking interactions with the target protein.

Substituent-Specific Interactions: The 5-methoxy group can act as a hydrogen bond acceptor. The 1-methyl and 2-methyl groups contribute to the hydrophobic character and can fit into specific hydrophobic pockets of a target enzyme or receptor.

The general pharmacophore model for many biologically active benzimidazoles includes a central aromatic core with strategically placed hydrogen bond donors/acceptors and hydrophobic features. The specific arrangement and nature of these features are what determine the compound's selectivity and potency for a particular target.

Rational Design and Synthesis of Advanced Benzimidazole Analogues with Modulated Activity

The rational design of advanced benzimidazole analogues is guided by the established SAR and pharmacophore models. The goal is to synthesize new compounds with improved potency, selectivity, and pharmacokinetic properties.

One common strategy involves the modification of the substituents at the 1, 2, and 5-positions of the benzimidazole core. For example, starting from a lead compound like 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI), medicinal chemists might explore:

Variation at the 1-position: Replacing the 1-methyl group with other alkyl or aralkyl groups to probe for additional hydrophobic interactions.

Modification at the 2-position: Substituting the 2-methyl group with larger, more complex moieties, such as substituted phenyl or heteroaryl rings, to enhance target binding affinity through additional interactions.

Exploration at the 5-position: Replacing the 5-methoxy group with other electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the molecule and its interaction with the target.

The synthesis of such analogues typically involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a carboxylic acid or its derivative. For 1,2,5-trisubstituted benzimidazoles, a stepwise approach is often employed, involving N-alkylation of a pre-formed benzimidazole intermediate.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

While no specific QSAR models for 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) derivatives were found, numerous QSAR studies have been performed on broader classes of benzimidazole derivatives for various biological activities, including antimicrobial and anticancer effects. longdom.orgijpsr.comnih.gov

These studies typically employ a range of molecular descriptors, such as:

Electronic descriptors: (e.g., partial charges, dipole moment) to quantify the electronic properties of the molecules.

Steric descriptors: (e.g., molecular volume, surface area) to describe the size and shape of the molecules.

Hydrophobic descriptors: (e.g., logP) to account for the lipophilicity of the compounds.

Topological descriptors: which describe the connectivity of atoms in a molecule.

A typical QSAR study involves the following steps:

Compilation of a dataset of compounds with their experimentally determined biological activities.

Calculation of a variety of molecular descriptors for each compound.

Development of a mathematical model (e.g., using multiple linear regression, partial least squares) that correlates the descriptors with the biological activity.

Validation of the model to ensure its predictive power.

The insights gained from such QSAR models on related benzimidazole series can provide a predictive framework for the rational design of novel and more potent analogues based on the 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) scaffold. For instance, a QSAR model might indicate that increasing the hydrophobicity at a certain position while maintaining a specific electronic character at another is beneficial for activity.

Future Research Directions and Emerging Perspectives for 1h Benzimidazole,5 Methoxy 1,2 Dimethyl 9ci Research

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of benzimidazole (B57391) derivatives is a well-established field, but future research will prioritize the development of novel, efficient, and environmentally sustainable methods for producing 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI).

Novel Synthetic Approaches: Future synthetic exploration will likely move beyond traditional condensation reactions between o-phenylenediamines and carboxylic acids or aldehydes. samipubco.comarabjchem.org Research is anticipated to focus on methods that offer greater control over substitution patterns and yield. One-pot synthesis protocols, catalyzed by agents like lanthanum chloride or cobalt ferrite (B1171679) nanoparticles, present an efficient route for creating diverse benzimidazole derivatives and could be adapted for the target compound. researchgate.net

Sustainable Methodologies ("Green Chemistry"): A significant future trend is the adoption of green chemistry principles. This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, as demonstrated in the preparation of other 1,2-disubstituted benzimidazoles. mdpi.com Furthermore, developing solvent-free reaction conditions or using eco-friendly solvents will be a key objective. mdpi.com The application of nanotechnology, such as using magnetically recoverable chitosan-supported iron oxide nanoparticles as catalysts, offers a pathway for sustainable synthesis, as the catalyst can be easily removed and reused. biointerfaceresearch.com

MethodologyDescriptionPotential Advantage for SynthesisReference
Microwave-Assisted SynthesisUtilizes microwave irradiation to heat the reaction mixture.Reduced reaction times, high yields, and cleaner reactions. mdpi.com
NanocatalysisEmploys nanoparticles (e.g., Fe3O4/chitosan) as catalysts.High efficiency, catalyst is often recoverable and reusable, promoting sustainability. biointerfaceresearch.com
Solvent-Free ReactionsConducts reactions using only the reactants or on solid supports without a solvent.Reduces industrial waste and environmental impact. mdpi.com
One-Pot SynthesisMultiple reaction steps are carried out in a single reactor.Increases efficiency, reduces waste from intermediate purification steps. researchgate.net

Development of Advanced Analytical Techniques for Real-time Monitoring of Reactions and Interactions

To optimize synthetic pathways and understand the compound's behavior, advanced analytical techniques are required. Future research will likely focus on methods that allow for real-time, in-situ monitoring. A promising technique is the use of low-temperature plasma (LTP) mass spectrometry. researchgate.net This method allows for the direct analysis of a reaction mixture from the bulk solution without extensive sample preparation. researchgate.net

Applying such a technique to the synthesis of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) would enable researchers to:

Track the formation of the product in real-time.

Identify the presence of intermediates and by-products.

Rapidly optimize reaction conditions such as temperature, pressure, and catalyst concentration.

This approach expedites the entire monitoring process and provides immediate, detailed insights into reaction kinetics and mechanisms, moving beyond traditional chromatographic and spectroscopic analysis performed post-reaction. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize drug discovery and chemical synthesis. orscience.rufrontiersin.org For 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI), these computational tools offer several future research avenues.

Compound Optimization: ML models can be trained on existing data from benzimidazole derivatives to predict the biological activity and physicochemical properties of novel, structurally similar compounds. This allows for the in silico design of derivatives of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) with potentially enhanced efficacy or specificity.

De Novo Design: Generative AI models can design entirely new benzimidazole-based molecules optimized for specific biological targets, using the core structure of the target compound as a starting point.

Predictive Synthesis: AI can predict the most efficient synthetic routes, reaction conditions, and potential yields, accelerating the discovery and development of new derivatives. mdpi.com Deep neural networks can learn from vast datasets of chemical reactions to propose novel and more efficient pathways. frontiersin.org

The integration of AI and ML will significantly reduce the time and cost associated with traditional laboratory-based screening and synthesis, enabling a more targeted and efficient approach to discovering the full potential of this compound class. mdpi.com

Investigation of New Biological Targets and Unexplored Mechanistic Pathways

While the benzimidazole core is known to interact with various biological targets, the specific potential of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) is not fully elucidated. researchgate.net Future research will focus on screening this compound against new biological targets and exploring novel mechanisms of action.

Potential New Targets:

Kinase Inhibition: Many benzimidazole derivatives act as inhibitors of various kinases involved in cell proliferation and angiogenesis, such as VEGFR-2 and PDGFR. nih.gov Future studies could explore the inhibitory activity of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) against a broad panel of cancer-related kinases.

Farnesoid X Receptor (FXR): Substituted benzimidazoles have been identified as antagonists of FXR, a nuclear receptor involved in bile acid metabolism. nih.gov Investigating the interaction of the target compound with FXR could open therapeutic possibilities in metabolic diseases.

Ferroptosis Induction: Recently, 2-(trifluoromethyl)benzimidazole (B189241) derivatives were discovered as novel inducers of ferroptosis, a form of programmed cell death. nih.gov Screening 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) for similar activity could provide a new approach for cancer therapy. nih.gov

Uncovering these interactions will require extensive biological screening, molecular docking studies, and cellular assays to validate activity and elucidate the precise molecular mechanisms.

Potential in Interdisciplinary Research Fields (e.g., Bioelectronics, Nanoscience)

The unique chemical structure of 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) makes it a candidate for applications beyond traditional pharmacology, particularly in emerging interdisciplinary fields.

Nanoscience: Benzimidazole derivatives can be incorporated into nanomaterials for various applications. Future research could explore using the compound in the development of nanoparticle-based systems. For instance, it could be functionalized onto nanoparticles to act as a targeting ligand for specific cells or tissues. Nanoparticles have also been used as catalysts in the synthesis of benzimidazoles, a field that warrants further exploration. biointerfaceresearch.comresearchgate.net

Bioelectronics: Heterocyclic compounds like benzimidazole possess electronic properties that make them suitable for use in bioelectronic devices. Future investigations might consider incorporating 1H-Benzimidazole, 5-methoxy-1,2-dimethyl-(9CI) into the design of biosensors. Its ability to interact with specific biomolecules could be translated into a detectable electrical signal, enabling the development of sensitive and selective diagnostic tools.

These interdisciplinary applications represent a forward-looking perspective, expanding the potential utility of this benzimidazole derivative into materials science and advanced diagnostics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.